molecular formula C9H18FNO B12281004 1-(2-Aminoethyl)-4-fluoro-4-methylcyclohexan-1-ol

1-(2-Aminoethyl)-4-fluoro-4-methylcyclohexan-1-ol

Cat. No.: B12281004
M. Wt: 175.24 g/mol
InChI Key: LNOUPOAYFYHPPJ-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-4-fluoro-4-methylcyclohexan-1-ol is a compound that features a cyclohexane ring substituted with an aminoethyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-4-fluoro-4-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-4-methylcyclohexanone with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-4-fluoro-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

1-(2-Aminoethyl)-4-fluoro-4-methylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)-4-fluoro-4-methylcyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with target molecules, while the fluorine atom may enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)-4-methylcyclohexan-1-ol: Lacks the fluorine atom, which may result in different chemical and biological properties.

    1-(2-Aminoethyl)-4-fluorocyclohexan-1-ol: Similar structure but without the methyl group, affecting its reactivity and interactions.

    4-Fluoro-4-methylcyclohexan-1-ol: Lacks the aminoethyl group, leading to different applications and properties.

Uniqueness

1-(2-Aminoethyl)-4-fluoro-4-methylcyclohexan-1-ol is unique due to the presence of both the fluorine and aminoethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H18FNO

Molecular Weight

175.24 g/mol

IUPAC Name

1-(2-aminoethyl)-4-fluoro-4-methylcyclohexan-1-ol

InChI

InChI=1S/C9H18FNO/c1-8(10)2-4-9(12,5-3-8)6-7-11/h12H,2-7,11H2,1H3

InChI Key

LNOUPOAYFYHPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CCN)O)F

Origin of Product

United States

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